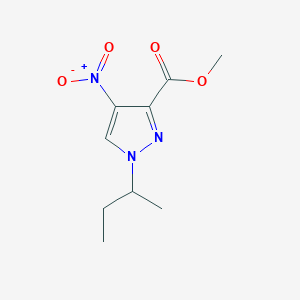
(4-Cyclopentylpiperazin-1-yl)acetic acid dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Cyclopentylpiperazin-1-yl)acetic acid dihydrochloride, commonly referred to as CPPA-DHC, is a synthetic compound that has been studied for its potential applications in scientific research. This compound has been studied for its ability to act as a ligand for various proteins and receptors, and has been used in a variety of laboratory experiments due to its unique properties.
Applications De Recherche Scientifique
CPPA-DHC has been studied for its potential applications in scientific research. It has been used as a ligand for various proteins and receptors, and has been used in experiments to study the structure and function of these proteins and receptors. It has also been used in experiments to study the effects of certain drugs on the body, as well as in biochemical and physiological studies. Additionally, CPPA-DHC has been used to study the effects of certain compounds on the immune system, as well as to study the effects of certain compounds on cancer cells.
Mécanisme D'action
CPPA-DHC acts as a ligand for various proteins and receptors, allowing it to bind to these proteins and receptors and activate or inhibit their activity. This mechanism of action is thought to be responsible for the compound’s various scientific research applications, as it allows scientists to study the structure and function of proteins and receptors, as well as the effects of certain drugs and compounds on the body.
Biochemical and Physiological Effects
CPPA-DHC has been studied for its potential biochemical and physiological effects. It has been shown to act as a ligand for various proteins and receptors, which can lead to changes in the structure and function of these proteins and receptors. Additionally, CPPA-DHC has been shown to have an effect on the immune system, as well as on cancer cells. It is also thought to have an effect on certain hormones, such as cortisol and adrenaline, which can lead to changes in the body’s response to stress.
Avantages Et Limitations Des Expériences En Laboratoire
CPPA-DHC has several advantages and limitations for laboratory experiments. One of the main advantages of using CPPA-DHC is that it is relatively simple and cost-effective to synthesize, making it an attractive option for scientists who need to produce the compound for their experiments. Additionally, CPPA-DHC is relatively stable and can be stored for long periods of time without degradation. However, CPPA-DHC has some limitations for laboratory experiments. It has a low solubility in water, which can make it difficult to use in experiments that require aqueous solutions. Additionally, its low solubility can also make it difficult to control the concentration of the compound in a solution.
Orientations Futures
The potential future directions for CPPA-DHC research are vast. One potential direction is to further explore its potential applications in scientific research, such as using it as a ligand for proteins and receptors, studying the effects of certain drugs on the body, and studying the effects of certain compounds on the immune system and cancer cells. Additionally, further research could be done to explore the potential biochemical and physiological effects of CPPA-DHC, as well as to develop new methods for synthesizing the compound. Finally, further research could be done to explore the potential advantages and limitations of CPPA-DHC for laboratory experiments.
Méthodes De Synthèse
CPPA-DHC is synthesized through a process known as “Friedel-Crafts alkylation”. This process involves the reaction of a cyclopentylpiperazine with an acetic acid derivative in the presence of an aluminum chloride catalyst. The reaction produces a compound that is then reacted with hydrochloric acid to form CPPA-DHC. This synthesis method is relatively simple and cost-effective, making it an attractive option for scientists who need to synthesize the compound for laboratory experiments.
Propriétés
IUPAC Name |
2-(4-cyclopentylpiperazin-1-yl)acetic acid;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2.2ClH/c14-11(15)9-12-5-7-13(8-6-12)10-3-1-2-4-10;;/h10H,1-9H2,(H,14,15);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOCASPWRGCXITK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCN(CC2)CC(=O)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-[(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)carbamoyl]benzoate](/img/structure/B2910410.png)
![Tert-butyl N-methyl-N-[2-(methylsulfonimidoyl)ethyl]carbamate](/img/structure/B2910412.png)
![(3-(1H-pyrrol-1-yl)-2-(o-tolyl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)(2,4-dimethylthiazol-5-yl)methanone](/img/structure/B2910413.png)

![2-[4-(2-chlorophenyl)piperazin-1-yl]-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2910418.png)

![2-(2-(2,4-dimethylphenyl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2910421.png)
![2-(1-((2-methoxyphenyl)sulfonyl)azetidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B2910422.png)
![6-Acetyl-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2910423.png)


![4-butoxy-N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide](/img/structure/B2910429.png)

